molecular formula C21H16F2N4OS B2357380 N-(2,5-difluorophenyl)-2-{[7-(4-methylphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide CAS No. 1251580-18-3

N-(2,5-difluorophenyl)-2-{[7-(4-methylphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No. B2357380
M. Wt: 410.44
InChI Key: IIKBOBXJVXVLPX-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-{[7-(4-methylphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H16F2N4OS and its molecular weight is 410.44. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition for Antitumor Activity

A study by Gangjee et al. (2007) elaborates on the synthesis of classical and nonclassical antifolates, aiming at inhibiting dihydrofolate reductase (DHFR) for antitumor purposes. The research indicates the potential of these compounds as potent inhibitors of human DHFR and their efficacy in inhibiting tumor cell growth in culture, which suggests a pathway for the development of new antitumor agents Gangjee et al., 2007.

Structural Analysis and Chemical Behavior

In a separate study, Subasri et al. (2016) provided insights into the crystal structures of similar 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, highlighting the molecular conformation and intramolecular hydrogen bonding. This research is crucial for understanding the chemical behavior and reactivity of such compounds Subasri et al., 2016.

Dual Inhibition for Enhanced Therapeutic Potential

Another significant contribution by Gangjee et al. (2008) discusses the synthesis of compounds as potential dual inhibitors of thymidylate synthase (TS) and DHFR. The study identifies compounds with potent inhibitory activities, underscoring their therapeutic potential in treating diseases that involve rapid cell proliferation, such as cancer Gangjee et al., 2008.

Antiviral and Antimicrobial Applications

Moreover, research into the vibrational spectroscopic signatures and effect of rehybridization of similar compounds by Mary et al. (2022) offers a quantum computational approach to understanding the antiviral and antimicrobial efficacy of these molecules. This study provides a foundation for the development of novel antiviral agents, particularly in the context of current global health challenges Mary et al., 2022.

properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[[7-(4-methylphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N4OS/c1-12-2-4-13(5-3-12)15-9-24-20-19(15)25-11-26-21(20)29-10-18(28)27-17-8-14(22)6-7-16(17)23/h2-9,11,24H,10H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKBOBXJVXVLPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CNC3=C2N=CN=C3SCC(=O)NC4=C(C=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-difluorophenyl)-2-{[7-(4-methylphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide

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